Boc-D-Glu-NH2
Overview
Description
Boc-D-Glu-NH2, also known as (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, is a chemical compound with the molecular formula C10H18N2O5 . It is a specialty product often used for proteomics research .
Molecular Structure Analysis
The molecular structure of Boc-D-Glu-NH2 consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact mass is 246.12200 .
Physical And Chemical Properties Analysis
Boc-D-Glu-NH2 is a white to off-white powder . It should be stored in a dry environment at 2-8°C . The LogP value is 1.32100, indicating its lipophilicity .
Scientific Research Applications
Investigation of Protein-Protein Interactions
- Application Summary : BADG is used to unravel the complex binding mechanisms between proteins, enzymes, and small molecules .
- Methods : The peptide forms hydrogen bonds with a diverse array of substrates. Its amide group enables covalent bonding with multiple substrates .
- Results : This has proven invaluable in understanding the interactions between proteins at a molecular level .
Elucidation of Enzyme-Substrate Interactions
- Application Summary : BADG is used to study intricate enzyme-substrate interactions .
- Methods : By leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates .
- Results : This has facilitated investigations into the mechanisms of enzyme action and substrate specificity .
Exploration of Protein-Ligand Interactions
- Application Summary : BADG is used to explore protein-ligand interactions .
- Methods : The peptide capitalizes on its capability to bind to an extensive range of substrates .
- Results : This has provided insights into the binding affinities and mechanisms of protein-ligand interactions .
Detection of β-glucuronidase Activity
- Application Summary : β-glucuronidase (β-GLU) is a type of hydrolase that is widely distributed in mammalian tissues, body fluids, and microbiota. Abnormal changes in β-GLU activity are often correlated with the occurrence of diseases and deterioration of water quality .
- Methods : The β-GLU destroys the glycosidic bond of HC-glu and decomposes it into d-glucuronic acid and HC, resulting in a significant increase in fluorescence .
- Results : This method can quantify and capture the fluorescence of endogenous β-GLU activity in vivo and in vitro for cancer diagnosis and treatment .
Delivery of Therapeutic Molecules
- Application Summary : Cell-penetrating peptides (CPPs) have served to deliver various molecules and particles into cells .
- Methods : From small chemical drugs to large plasmid DNA, these peptides are relatively easy to synthesize. They are also very functional and can be readily characterized .
- Results : CPPs can be manipulated in order to obtain large levels of gene expression, gene silencing, and even tumor targeting .
Biochemical Studies
- Application Summary : Synthetic peptides are extremely useful in studies regarding polypeptides .
- Methods : Peptide chemists perform experimental and computational techniques in order to focus on peptide conformational stability and the accompanying and resulting dynamics of such .
- Results : This work has catapulted scientists into present-day studies of peptide applications, for which they are varied .
Design of Novel Enzymes
- Application Summary : The design of synthetic peptides was begun mainly due to the availability of secondary structure prediction methods .
- Methods : Peptide chemists were the first to prepare synthetic peptides (a/k/a peptide libraries) in vast amounts .
- Results : Model proteins and synthetic mini-proteins have been used to observe structure-activity relationships .
Safety And Hazards
Boc-D-Glu-NH2 is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to use personal protective equipment, including chemical-resistant gloves and safety goggles, when handling this compound . In case of accidental release, it’s advised to mix with sand or similar inert absorbent material, sweep up, and keep in a tightly closed container for disposal .
properties
IUPAC Name |
(4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBDBBBJXGPIH-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426754 | |
Record name | Boc-D-Glu-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Glu-NH2 | |
CAS RN |
55297-72-8 | |
Record name | Boc-D-Glu-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.